molecular formula C7H5NO3S B3056483 1,2,3-Benzoxathiazine, 2,2-dioxide CAS No. 71730-46-6

1,2,3-Benzoxathiazine, 2,2-dioxide

Cat. No. B3056483
CAS RN: 71730-46-6
M. Wt: 183.19 g/mol
InChI Key: FURVSEVWPXHUEK-UHFFFAOYSA-N
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Description

1,2,3-Benzoxathiazine, 2,2-dioxide is a chemical compound that has been studied for its inhibitory effects on human carbonic anhydrases . It is a derivative of 2-hydroxybenzaldehydes .


Synthesis Analysis

The synthesis of 1,2,3-Benzoxathiazine, 2,2-dioxide involves a reaction of corresponding 2-hydroxybenzaldehydes with sulfamoyl chloride . The 5-, 7-, and 8-aryl substituted 1,2,3-benzoxathiazine-2,2-dioxides are prepared from aryl substituted 2-hydroxybenzaldehydes obtained from 3-, 4-, or 6-bromo-2-hydroxybenzaldehydes via a two-step protocol .


Molecular Structure Analysis

The molecular formula of 1,2,3-Benzoxathiazine, 2,2-dioxide is C7H5NO3S . Its molecular weight is 183.19 g/mol . The InChIKey of the compound is FURVSEVWPXHUEK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-Benzoxathiazine, 2,2-dioxide are primarily related to its synthesis. As mentioned earlier, it is synthesized from 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 64.1 Ų and a heavy atom count of 12 . It has a complexity of 290 and does not have any rotatable bonds .

Future Directions

The future directions for the study of 1,2,3-Benzoxathiazine, 2,2-dioxide are likely to focus on its potential as an inhibitor of human carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII . Some of the new derivatives exhibit promising selectivity towards CA IX/XII over hCA I .

properties

IUPAC Name

1,2λ6,3-benzoxathiazine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-12(10)8-5-6-3-1-2-4-7(6)11-12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURVSEVWPXHUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NS(=O)(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507709
Record name 2H-1,2lambda~6~,3-Benzoxathiazine-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[e][1,2,3]oxathiazine 2,2-dioxide

CAS RN

71730-46-6
Record name 2H-1,2lambda~6~,3-Benzoxathiazine-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Benzoxathiazine, 2,2-dioxide
Reactant of Route 2
1,2,3-Benzoxathiazine, 2,2-dioxide
Reactant of Route 3
1,2,3-Benzoxathiazine, 2,2-dioxide
Reactant of Route 4
1,2,3-Benzoxathiazine, 2,2-dioxide
Reactant of Route 5
1,2,3-Benzoxathiazine, 2,2-dioxide
Reactant of Route 6
1,2,3-Benzoxathiazine, 2,2-dioxide

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